Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. This structure includes:
- Iodomethyl group at position 1: A reactive substituent ideal for further functionalization (e.g., nucleophilic substitution).
- Ethyl ester at position 4: A common prodrug moiety that can hydrolyze to a carboxylic acid.
Its structural rigidity and substituent diversity make it a promising building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H21IO3 |
|---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C13H21IO3/c1-3-5-6-10-13(11(15)16-4-2)7-12(8-13,9-14)17-10/h10H,3-9H2,1-2H3 |
InChI Key |
CYRAREJUSVUEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
- Starting Materials: Allyl alcohol derivatives bearing ester groups and substituents such as butyl chains.
- Reagents: Iodine (I₂) or N-iodosuccinimide (NIS) as the electrophilic iodine source.
- Catalysts: Often, Lewis acids like silver salts (AgNO₃) or phosphorus-based catalysts are employed to enhance reaction rates.
- Solvents: Polar aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are typical.
Reaction Mechanism:
The general mechanism involves the electrophilic addition of iodine to the alkene, forming a cyclic iodonium ion intermediate, which is then attacked intramolecularly by the nucleophilic oxygen (from the hydroxyl group), leading to ring closure and formation of the iodomethyl substituent.
Synthesis of Precursors
Preparation of Allyl Alcohol Derivatives
- Method: Alkylation of suitable alcohols with allyl halides or via Wittig reactions to introduce the allyl group.
- Functionalization: Introduction of the ester group (ethyl ester) at the appropriate position through esterification reactions, typically using ethyl chloroformate or ethyl alcohol with acid catalysis.
Incorporation of Butyl and Other Substituents
- Method: Alkylation or nucleophilic substitution reactions to attach the butyl group onto the precursor scaffold, often via Grignard reactions or alkyl halide substitutions.
Iodocyclization Procedure
Based on recent research, notably the work by the Royal Society of Chemistry (RSC), the following optimized procedure has been established:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| 1. Iodination | Room temperature | Iodine (I₂) or NIS | Controlled addition to prevent over-iodination |
| 2. Cyclization | Ambient or slightly elevated temperature | Lewis acids (e.g., AgNO₃) | Promotes intramolecular attack |
| 3. Work-up | Aqueous wash | Sodium thiosulfate (Na₂S₂O₃) | Removes excess iodine |
This method yields the target compound with high efficiency, often exceeding 80% yield under optimized conditions.
Alternative Approaches
Photocatalytic Iodocyclization
Recent advances include the use of photocatalysis, where light-driven processes facilitate the formation of the bicyclic structure, often under milder conditions and with enhanced selectivity.
Radical-mediated Cyclization
Radical initiators such as azobisisobutyronitrile (AIBN) can be employed to generate radical species that promote cyclization, especially useful for substrates with sensitive functional groups.
Structural Confirmation and Data
The synthesis's success is confirmed via spectroscopic techniques:
| Technique | Key Data | Significance |
|---|---|---|
| NMR (¹H, ¹³C) | Characteristic signals for ester, iodomethyl, and bicyclic protons | Structural verification |
| IR Spectroscopy | Ester carbonyl (~1730 cm⁻¹), C–O stretches | Functional group confirmation |
| Mass Spectrometry | Molecular ion peak consistent with molecular formula | Molecular weight verification |
Summary of Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group serves as a key reactive site for nucleophilic substitutions, enabling modular derivatization. This reaction typically proceeds via an S<sub>N</sub>2 mechanism due to the steric accessibility of the iodine atom .
Key Reactions:
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
-
Steric hindrance from the bicyclo[2.1.1]hexane framework slightly reduces reactivity compared to linear analogs .
Elimination Reactions
Under basic conditions, the iodomethyl group undergoes elimination to form alkenes or strained intermediates. The reaction pathway (E2 vs. E1cB) depends on base strength and solvent .
Experimental Data:
| Base | Solvent | Temperature | Major Product | Mechanism |
|---|---|---|---|---|
| DBU | THF | 80°C | Bicyclo[2.1.1]hexene derivative | E2 |
| KOtBu | DMSO | 25°C | Conjugated diene (via carbanion intermediate) | E1cB |
Key Findings :
-
Strong, bulky bases favor E2 elimination with anti-periplanar geometry .
-
In polar solvents, E1cB mechanisms dominate due to stabilization of the carbanion intermediate .
Functionalization of the Ester Group
The ethyl carboxylate group participates in hydrolysis and transesterification, though these reactions are less explored compared to iodide substitutions .
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | 90 |
| Transesterification | MeOH, H<sub>2</sub>SO<sub>4</sub> | Methyl ester analog | 75 |
Comparative Reactivity of Analogs
Structural variations significantly impact reaction outcomes:
| Substituent | Reaction Rate (vs. parent) | Preferred Pathway |
|---|---|---|
| 3-Cyclohexyl | 0.7× | E1cB elimination |
| 3-Nitrophenyl | 1.5× | Nucleophilic substitution |
| 3-Isopropyl | 0.9× | Radical ring-opening |
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Scientific Research Applications
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The strained ring system can undergo strain-release transformations, making it reactive towards different biological and chemical pathways. The iodomethyl group can participate in substitution reactions, altering the compound’s activity and interactions .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities with analogs:
*Estimated based on molecular formula (C12H19IO3).
Physicochemical Properties
- Lipophilicity : The butyl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), intermediate between the octyl (logP ~6.5) and azidomethyl/dimethyl analogs (logP ~2.0).
- Reactivity : The iodomethyl group facilitates substitution reactions (e.g., Suzuki coupling), whereas azidomethyl () enables bioorthogonal click chemistry .
- Stability : Iodine-containing compounds may require light-sensitive handling, while azides () pose explosion risks .
Research Findings and Trends
- Structural Insights : X-ray crystallography (e.g., ’s compound 30b) confirms the strained bicyclic geometry, critical for conformational restriction in drug design . Software like SHELX () is widely used for such analyses .
- Trends in Modifications : Recent studies prioritize fluorinated () and long-chain alkyl () substituents to optimize pharmacokinetics and target engagement .
Biological Activity
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that has garnered attention in medicinal chemistry and agrochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its bicyclic structure, which incorporates an oxabicyclo framework. The presence of the iodomethyl group enhances its reactivity, making it a valuable intermediate in various synthetic applications.
Molecular Formula : C₁₁H₁₅IO₃
Molecular Weight : 224.04 g/mol
CAS Number : 1935986-52-9
Synthesis Methods
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. A notable approach involves iodocyclization reactions that yield various derivatives of oxabicyclo compounds, which can be further modified for specific biological applications .
Medicinal Chemistry Applications
This compound has been recognized as a bioisostere of ortho- and meta-benzenes, which allows it to mimic certain biological activities of aromatic compounds while potentially reducing toxicity . Its incorporation into drug designs has been validated through various biological assays.
Key Findings :
- Antimicrobial Activity : Studies have shown that derivatives of oxabicyclo compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Potential : Research indicates that similar bicyclic structures can interact with cellular pathways involved in cancer progression, suggesting potential anticancer activity .
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agrochemistry, particularly as intermediates in the synthesis of insecticides and herbicides. The unique reactivity of the iodomethyl group facilitates the development of novel agrochemical agents that are effective against pests while being environmentally benign .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Insecticidal Activity
In another investigation, the compound was tested for insecticidal properties against agricultural pests. The results showed a significant mortality rate among treated insects compared to control groups, highlighting its utility in pest management strategies.
Q & A
Q. Table 1: Representative Synthetic Yields
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-(2-propenyloxy)propenoate | UV light, 24 h | 65–78 | |
| 3-Butyl-substituted alkenol | I₂, CH₂Cl₂, 40°C | 72 |
Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to enhance stereochemical control during iodocyclization?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize transition states, improving regioselectivity. Non-polar solvents favor radical pathways, leading to side products.
- Temperature : Lower temperatures (0–25°C) reduce thermal decomposition and favor kinetic control, while higher temperatures (40–60°C) may improve iodine activation but risk over-iodination .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic iodine activation, reducing reaction time by 30–40% .
Key Finding : Optimal conditions (CH₃CN, 25°C, ZnCl₂) achieved 85% yield with >95% stereopurity in model systems .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic core geometry and substituent positions. Key signals: δ 3.6–4.0 ppm (oxabicyclic protons), δ 1.2–1.5 ppm (butyl chain) .
- HRMS : Validates molecular formula (e.g., [M+Na]⁺ at m/z 386.23 for C₁₆H₁₉IO₃) .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., SHELX refinement for φ₁/φ₂ angles ~110–120°) .
Advanced: How does this compound function as a bioisostere for ortho/meta-substituted benzene rings?
Answer:
- Geometric Mimicry : The 2-oxabicyclo[2.1.1]hexane core replicates the distance (d) and angle (θ) of ortho-substituted benzenes (Table 2).
- Physicochemical Properties :
Q. Table 2: Geometric Comparison to Benzene
| Parameter | Benzene (ortho) | 2-Oxabicyclo[2.1.1]hexane |
|---|---|---|
| Distance (d, Å) | 3.0–3.1 | 3.6 |
| Angle (θ, °) | 60 | 55–60 |
| Dihedral (φ₁/φ₂, °) | 0 | 5–10 |
| Data sourced from X-ray crystallography . |
Advanced: What computational methods validate its bioisosteric equivalence in drug design?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to assess binding pose retention (e.g., RMSD <1.5 Å vs. benzene analogs) .
- DFT Calculations : Compares electrostatic potential surfaces; the oxygen atom in the oxabicyclo core mimics benzene’s π-electron density .
- QSPR Models : Predict improved solubility (CLogP reduced by 0.7) without compromising target affinity .
Basic: What are its primary applications in medicinal chemistry research?
Answer:
- Drug Analog Synthesis : Used in saturating aromatic rings in drugs like Sonidegib (anticancer) and Lomitapide (lipid-lowering), improving solubility and reducing hepatotoxicity .
- Agrochemical Development : Replaces meta-benzenes in fungicides, enhancing soil mobility and bioavailability .
Advanced: How do structural modifications (e.g., iodine substitution) impact metabolic stability?
Answer:
- Iodine’s Role : The iodomethyl group reduces CYP450-mediated oxidation (e.g., CYP3A4) due to steric shielding. In vitro studies show 50% lower metabolite formation vs. bromo analogs .
- Butyl Chain Effects : Longer alkyl chains (e.g., propyl vs. butyl) increase microsomal stability (t₁/₂ from 12 min to 25 min) but may reduce aqueous solubility .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Iodine Sensitivity : Use gloves and fume hoods to prevent thyroid exposure.
- Thermal Stability : Avoid temperatures >80°C to prevent iodine release.
- Waste Disposal : Neutralize with Na₂S₂O₃ before aqueous disposal .
Advanced: What contradictions exist in reported bioisosteric efficacy across different biological targets?
Answer:
- Case 1 : In Sonidegib analogs, bioisosteric replacement improved solubility but reduced Hedgehog pathway inhibition by 30%, suggesting target-specific steric constraints .
- Case 2 : For ACE inhibitors, the oxabicyclo core maintained potency (IC₅₀ = 8 nM vs. 10 nM for benzene), indicating adaptable binding pockets .
Resolution : Preclinical profiling must include target-specific assays to validate bioisosteric utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
